molecular formula C21H28N2O4 B12158433 N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B12158433
M. Wt: 372.5 g/mol
InChI Key: RMRPFOMNONHARM-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that combines a pyrrolidine ring with a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The starting material, 1-ethylpyrrolidine, is reacted with formaldehyde and a suitable amine to form the N-[(1-ethylpyrrolidin-2-yl)methyl] intermediate.

    Chromenone Derivative Synthesis: The chromenone moiety is synthesized through a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves coupling the pyrrolidine intermediate with the chromenone derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated chromenone derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer or neurodegenerative disorders, due to its ability to modulate specific molecular pathways.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find use in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate enzyme activity. The chromenone moiety can interact with various signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
  • N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to its specific combination of a pyrrolidine ring and a chromenone moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C21H28N2O4/c1-5-23-10-6-7-16(23)11-22-19(24)12-26-18-9-8-17-13(2)14(3)21(25)27-20(17)15(18)4/h8-9,16H,5-7,10-12H2,1-4H3,(H,22,24)

InChI Key

RMRPFOMNONHARM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C

Origin of Product

United States

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